AXC-715 hydrochloride
Description
Overview of Toll-Like Receptor (TLR) Agonists in Immunological Investigations
Toll-like receptors (TLRs) are a class of proteins known as pattern-recognition receptors (PRRs) that play a fundamental role in the innate immune system. nih.gov They are essential for detecting molecules broadly shared by pathogens, known as pathogen-associated molecular patterns (PAMPs). nih.gov The activation of TLRs by their specific agonists triggers signaling cascades that lead to the induction of innate immunity and subsequently help shape the adaptive immune response. nih.govmdpi.com
There are several types of TLRs, each recognizing distinct molecular patterns. For instance, TLR3 recognizes double-stranded RNA, TLR4 recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, and TLR7 and TLR8 are stimulated by single-stranded RNA from viruses and bacteria. frontiersin.org When a TLR agonist binds to its receptor, it initiates a signaling pathway, often involving adaptor proteins like MyD88, which culminates in the activation of transcription factors such as NF-κB. nih.govfrontiersin.org This leads to the production of a variety of pro-inflammatory cytokines and chemokines, enhancing the ability of the immune system to combat infections and malignancies. frontiersin.org
The potent immunostimulatory properties of TLR agonists have made them attractive candidates for therapeutic development, especially in two main areas: as vaccine adjuvants and in cancer immunotherapy. nih.govmdpi.com As adjuvants, TLR agonists can significantly enhance the immune response to vaccine antigens. mdpi.com In oncology, TLR agonists can be used to stimulate an anti-tumor immune response, either as standalone agents or in combination with other cancer therapies. nih.govtandfonline.com Several TLR agonists have been investigated in clinical trials, and a few, such as imiquimod (B1671794) (a TLR7 agonist) and monophosphoryl lipid A (MPL, a TLR4 agonist), are approved for clinical use. tandfonline.comlabiotech.eu
Historical Context and Initial Research Designations of AXC-715 Hydrochloride
This compound is a relatively recent entrant in the field of immunological research. The compound is also identified by other research designations, most notably as T785. medchemexpress.commedchemexpress.commolnova.comtargetmol.com It is available commercially as both a monohydrochloride and a trihydrochloride salt. medchemexpress.commedchemexpress.com The CAS number for AXC-715 trihydrochloride is 2479276-17-8, while the monohydrochloride is identified by CAS number 2490497-93-1. medchemexpress.com
The development of AXC-715 appears to be rooted in the broader effort to create novel TLR agonists for immunotherapy. Its specific design as a dual TLR7 and TLR8 agonist suggests a strategic approach to elicit a broad and potent innate immune response. The compound is explicitly mentioned in patent literature, such as patent WO2020168017 A1, where its utility as a TLR7/TLR8 dual agonist is described. molnova.com In another patent, WO2020190734A1, it is referred to as "compound D," highlighting its role in the synthesis of antibody-adjuvant immunoconjugates. molnova.com This context indicates that from its inception, AXC-715 was envisioned as a component of targeted immunotherapeutic strategies, particularly for cancer treatment. Research has demonstrated its ability to activate human myeloid antigen-presenting cells (APCs) and its anti-tumor activity in preclinical models. medchemexpress.commedchemexpress.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H26ClN5 |
|---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
1-(4-aminobutyl)-2-butylimidazo[4,5-c]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C18H25N5.ClH/c1-2-3-10-15-22-16-17(23(15)12-7-6-11-19)13-8-4-5-9-14(13)21-18(16)20;/h4-5,8-9H,2-3,6-7,10-12,19H2,1H3,(H2,20,21);1H |
InChI Key |
ZTKBGQUHEQGVQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CCCCN)C3=CC=CC=C3N=C2N.Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action of Axc 715 Hydrochloride
Engagement with Toll-Like Receptors
AXC-715 hydrochloride is a synthetic small molecule that functions as an immunomodulator by interacting with specific members of the Toll-like receptor (TLR) family. These receptors are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns.
Dual Agonism of TLR7 and TLR8
This compound is characterized as a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). medchemexpress.commedchemexpress.comtargetmol.commolnova.com This dual agonism means that the compound can bind to and activate both of these receptors, which are primarily expressed in the endosomes of immune cells such as B lymphocytes, natural killer cells, eosinophils, and various antigen-presenting cells (APCs). The activation of TLR7 and TLR8 triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, thereby initiating and shaping an immune response.
Quantitative Determination of Agonistic Potency on Human TLR7 (hTLR7)
The agonistic activity of this compound on human TLR7 (hTLR7) has been quantified. Studies have shown that this compound activates hTLR7 with a half-maximal effective concentration (EC50) of 0.643 μM. medchemexpress.commedchemexpress.com This value indicates the concentration of the compound required to elicit 50% of the maximum possible response mediated by hTLR7 activation.
Quantitative Determination of Agonistic Potency on Human TLR8 (hTLR8)
Similarly, the potency of this compound on human TLR8 (hTLR8) has been determined. The compound activates hTLR8 with an EC50 of 1.6 μM. medchemexpress.commedchemexpress.com A comparison of the EC50 values for hTLR7 and hTLR8 suggests that this compound is a more potent agonist for hTLR7 than for hTLR8.
| Receptor | EC50 (μM) |
| Human TLR7 (hTLR7) | 0.643 |
| Human TLR8 (hTLR8) | 1.6 |
Cellular Immunomodulation Pathways
The activation of TLR7 and TLR8 by this compound leads to significant downstream effects on various immune cells, culminating in a modulated immune response.
Stimulation of Human Myeloid Antigen-Presenting Cells (APCs)
A key cellular effect of this compound is the stimulation of human myeloid antigen-presenting cells (APCs). medchemexpress.commedchemexpress.com Myeloid APCs, which include dendritic cells and macrophages, are crucial for initiating adaptive immunity. Upon activation by this compound, these cells upregulate the expression of co-stimulatory molecules and produce cytokines that are essential for the activation and differentiation of T cells. This stimulation of myeloid APCs is a direct consequence of TLR7 and TLR8 engagement.
Enhancement of CD8+ T Cell Infiltration
In preclinical models, administration of this compound has been shown to increase the infiltration of CD8+ T cells into tumors. medchemexpress.com CD8+ T cells, also known as cytotoxic T lymphocytes, are critical for recognizing and eliminating cancerous cells. The enhanced infiltration of these cells into the tumor microenvironment is a downstream effect of the immune activation cascade initiated by this compound, which includes the activation of APCs and the subsequent priming and recruitment of T cells.
Preclinical Efficacy Studies of Axc 715 Hydrochloride
In Vitro Pharmacological Investigations
In vitro studies have been conducted to characterize the direct effects of AXC-715 hydrochloride on immune cells and cancer cells, providing a foundational understanding of its mechanism of action.
This compound has been shown to directly stimulate human myeloid antigen-presenting cells (APCs). medchemexpress.com This activity is mediated through its agonistic effects on TLR7 and TLR8. In studies evaluating its potency, this compound was found to activate human TLR7 (hTLR7) and human TLR8 (hTLR8) at micromolar concentrations. medchemexpress.com
Table 1: In Vitro Activity of this compound on Human Toll-Like Receptors (TLRs)
| Target | Activity (EC50) |
|---|---|
| hTLR7 | 0.643 μM |
| hTLR8 | 1.6 μM |
Data sourced from in vitro assays where cells were treated with this compound for 18 hours. medchemexpress.com
The cytotoxic effects of various TLR7/8 agonists, including AXC-715, have been evaluated in the context of triple-negative breast cancer (TNBC). nih.gov In a study assessing multiple compounds, AXC-715 was tested for its ability to induce cell death in TNBC cell lines such as MDA-MB-231, MDA-MB-468, and 4T1. nih.gov This research was part of a broader investigation to identify suitable immune agonists for conjugation in dual-payload antibody-drug conjugates. nih.gov While the study identified another TLR7/8 agonist as particularly potent against these TNBC lines, the inclusion of AXC-715 in this screening highlights its investigation as a potential cytotoxic or immunomodulatory agent in the TNBC setting. nih.gov
Evaluation of Cellular Responses in Myeloid APCs
In Vivo Models of Immunomodulation and Therapeutic Efficacy
In vivo studies using animal models have provided crucial insights into the antitumor activity of this compound and its ability to modulate the tumor microenvironment.
AXC-715 has demonstrated antitumor activity in preclinical cancer models. medchemexpress.commedchemexpress.com Specifically, in HCC1954 breast cancer xenograft mouse models, treatment involving an immunoconjugate of AXC-715 resulted in the inhibition of tumor growth. medchemexpress.commedchemexpress.com The HCC1954 cell line is derived from a human breast tumor and is used to create xenograft models to test the efficacy of potential cancer therapies. google.compnas.org
A key aspect of the antitumor effect of AXC-715 involves the modulation of the tumor microenvironment. medchemexpress.commedchemexpress.com Following administration in the HCC1954 xenograft model, an increased infiltration of myeloid APCs and CD8+ T cells was observed within the tumor. medchemexpress.commedchemexpress.com This influx of critical immune cells suggests a shift from an immunosuppressive ("cold") to an immunologically active ("hot") tumor microenvironment, which is often associated with improved therapeutic outcomes. nih.gov
Beyond its immediate antitumor effects, AXC-715 has been shown to induce a lasting immunological response. medchemexpress.commedchemexpress.com Studies in the HCC1954 xenograft mouse models have demonstrated that treatment with the compound can induce immune memory. medchemexpress.commedchemexpress.com The establishment of immune memory is a critical goal of immunotherapy, as it can provide long-term protection against tumor recurrence by enabling the immune system to recognize and eliminate cancer cells in the future. mdpi.com
Table 2: Summary of In Vivo Findings for this compound in HCC1954 Xenograft Model
| In Vivo Effect | Observation |
|---|---|
| Antitumor Activity | Inhibited tumor growth. medchemexpress.commedchemexpress.com |
| Immune Cell Infiltration | Increased infiltration of myeloid APCs and CD8+ T cells into the tumor. medchemexpress.commedchemexpress.com |
| Immune Memory | Induced an immune memory response. medchemexpress.commedchemexpress.com |
Findings are based on studies in HCC1954 xenograft mouse models where AXC-715 was administered as part of an immunoconjugate. medchemexpress.commedchemexpress.com
Advanced Research Applications and Immunoconjugation Strategies
Development of Antibody-Adjuvant Immunoconjugates
A significant area of application for AXC-715 hydrochloride is in the synthesis of antibody-adjuvant immunoconjugates. medchemexpress.commedchemexpress.commolnova.com This strategy merges the precise targeting capabilities of monoclonal antibodies with the immune-stimulating properties of an adjuvant, creating a single therapeutic agent.
The fundamental design principle behind immunoconjugates using this compound is to covalently link the TLR7/8 agonist to a monoclonal antibody. medchemexpress.comportlandpress.comnih.gov This creates a targeted delivery system. The antibody component is selected to bind specifically to a tumor-associated antigen, ensuring that the potent immune-stimulating adjuvant is delivered directly to the tumor microenvironment. portlandpress.comnih.gov
This targeted approach aims to:
Localize Immune Activation: By concentrating the TLR agonist at the tumor site, the immune response is focused where it is needed most, potentially increasing efficacy.
Enhance Therapeutic Window: Delivering the adjuvant directly to the tumor may minimize systemic exposure and associated side effects that can occur with untargeted immune-stimulating agents.
Synergistic Action: The construct combines the mechanism of the antibody (e.g., blocking a signaling pathway) with the adjuvant's ability to activate innate immune cells.
This compound is suitable for this purpose as it acts as a dual agonist for TLR7 and TLR8, which are key receptors in the innate immune system expressed on cells like dendritic cells and macrophages. medchemexpress.commedchemexpress.comglpbio.com Activation of these receptors can lead to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs), which are crucial for initiating a robust anti-tumor T-cell response. medchemexpress.commedchemexpress.comnih.gov
| Property | Description | Reference |
|---|---|---|
| Compound Type | Small Molecule Agonist | glpbio.com |
| Molecular Target | Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) | medchemexpress.commedchemexpress.commolnova.com |
| Primary Application | Synthesis of antibody-adjuvant immunoconjugates | medchemexpress.commedchemexpress.commolnova.commolnova.com |
| Mechanism | Dual agonist activity stimulates innate immune responses | medchemexpress.commedchemexpress.com |
A specific and notable application of this compound is in the creation of antibody-adjuvant conjugates that target Programmed Death-Ligand 1 (PD-L1). medchemexpress.commedchemexpress.commolnova.com PD-L1 is an immune checkpoint protein often expressed on the surface of cancer cells that, upon binding to its receptor PD-1 on T-cells, suppresses the anti-tumor immune response. embopress.orgmdpi.comkyoto-u.ac.jp
By linking this compound to an anti-PD-L1 antibody, the resulting immunoconjugate is designed to perform two functions simultaneously:
Checkpoint Blockade: The antibody component blocks the interaction between PD-L1 on tumor cells and PD-1 on T-cells, thereby "releasing the brakes" on the T-cell-mediated immune attack. embopress.orgkyoto-u.ac.jp
Innate Immune Activation: The this compound component, delivered directly to the PD-L1 expressing cells, activates TLR7 and TLR8 on nearby immune cells. medchemexpress.commedchemexpress.com This stimulates a localized inflammatory environment and promotes the activation of antigen-presenting cells, which can enhance the priming and activation of tumor-specific T-cells. medchemexpress.commedchemexpress.comnih.gov
This dual-action strategy represents a rational combination immunotherapy approach, aiming to both overcome a key mechanism of immune evasion (PD-L1) and actively stimulate a new wave of anti-tumor immunity.
Design Principles for Antibody-Adjuvant Constructs Utilizing this compound
Contribution to Cancer Immunotherapy Research Modalities
The use of this compound in immunoconjugates contributes significantly to the advancement of cancer immunotherapy research. It exemplifies the progression from single-agent therapies to multi-functional constructs that can address multiple aspects of tumor immunology simultaneously.
Research involving this compound has provided valuable insights. For instance, studies have shown it activates human TLR7 and TLR8 with specific potencies. medchemexpress.commedchemexpress.com In vivo research using a xenograft mouse model demonstrated that an immunoconjugate could inhibit tumor growth and increase the infiltration of crucial immune cells like myeloid APCs and CD8+ T-cells into the tumor. medchemexpress.commedchemexpress.com Furthermore, these studies indicated the induction of immune memory, suggesting the potential for long-lasting anti-tumor effects. medchemexpress.commedchemexpress.com
| Research Area | Finding | Reference |
|---|---|---|
| In Vitro Activity | Activates human TLR7 with an EC₅₀ of 0.643 μM. | medchemexpress.commedchemexpress.com |
| In Vitro Activity | Activates human TLR8 with an EC₅₀ of 1.6 μM. | medchemexpress.commedchemexpress.com |
| In Vivo Efficacy (HCC1954 Xenograft Model) | Exhibits antitumor activity and inhibits tumor growth. | medchemexpress.commedchemexpress.com |
| In Vivo Immune Response (HCC1954 Xenograft Model) | Increases infiltration of myeloid APCs and CD8+ T-cells in the tumor. | medchemexpress.commedchemexpress.com |
| In Vivo Immune Memory (HCC1954 Xenograft Model) | Induces immune memory. | medchemexpress.commedchemexpress.com |
By enabling the development of targeted adjuvants, this compound helps advance the field of antibody-drug conjugates (ADCs) into a new category of antibody-adjuvant conjugates (AACs). This modality offers a promising strategy to convert "cold" tumors, which are poorly infiltrated by immune cells and unresponsive to checkpoint inhibitors, into "hot," immunologically active tumors that are more susceptible to immune-mediated destruction. nih.gov
Comparative and Future Research Directions for Axc 715 Hydrochloride
Comparative Analysis with Other Toll-Like Receptor Agonists in Preclinical Models
AXC-715 hydrochloride is a dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), placing it within a class of immunomodulatory agents designed to activate innate immune responses. medchemexpress.commolnova.com Preclinical evaluation of these agonists often focuses on their ability to induce cytokine production, activate specific immune cells, and exert anti-tumor effects. The efficacy of this compound can be contextualized by comparing its characteristics and preclinical findings with those of other TLR agonists.
This compound has demonstrated anti-tumor activity in HCC1954 xenograft mouse models, an effect attributed to its stimulation of myeloid antigen-presenting cells (APCs) and subsequent infiltration of CD8+ T cells into the tumor. medchemexpress.commedchemexpress.com This dual TLR7/8 activation profile is shared by other synthetic agonists, such as CL097, which also induces pro-inflammatory cytokines in macrophages. glpbio.com In contrast, single-target TLR agonists like the TLR7 agonist Imiquimod (B1671794) and the TLR9 agonist Tilsotolimod (a CpG oligodeoxynucleotide) have also been extensively studied. tandfonline.commedchemexpress.com Imiquimod is approved for topical use, while TLR9 agonists have shown the ability to promote systemic adaptive immunity when combined with other immunotherapies in preclinical models. tandfonline.commdpi.com
The approach of conjugating TLR agonists to antibodies, for which this compound is designed, represents a strategy to enhance tumor-specific delivery. medchemexpress.com This is comparable to investigational agents like SBT6050, where a TLR8 agonist is linked to an antibody to activate myeloid cells specifically within the tumor microenvironment. tandfonline.com This targeted approach differs from the systemic or local administration of unconjugated agonists.
The following table provides a comparative summary of various TLR agonists based on available preclinical data.
| Compound/Class | Target(s) | Key Preclinical Findings | Model System/Context |
| This compound | TLR7 / TLR8 | Exhibits antitumor activity; increases infiltration of myeloid APCs and CD8+ T cells. medchemexpress.commedchemexpress.com | HCC1954 xenograft mouse model. medchemexpress.commedchemexpress.com |
| Imiquimod | TLR7 | Used topically for superficial basal cell carcinoma. tandfonline.com | Clinical application context. tandfonline.com |
| Poly-ICLC | TLR3 | Enhances anticancer immune responses by stimulating TLR3, leading to T cell infiltration into tumors. mdpi.com | General cancer immunotherapy models. mdpi.com |
| Monophosphoryl Lipid A | TLR4 | Used as an immunological adjuvant in a prophylactic cancer vaccine. tandfonline.com | Vaccine development context. tandfonline.com |
| CpG Oligonucleotides (e.g., Tilsotolimod) | TLR9 | Promotes systemic adaptive immunity, especially in combination with PD-1 blockade. mdpi.com | Head and Neck Squamous Cell Carcinoma (HNSCC) models. mdpi.com |
| SBT6050 | TLR8 (Antibody-Conjugated) | Designed to activate TLR8+ myeloid cells specifically within the tumor bed to overcome immunotherapy resistance. tandfonline.com | Investigational, targeting immunotherapy resistance. tandfonline.com |
Emerging Research Avenues in Immunomodulatory Agent Development
The development of immunomodulatory agents like this compound is part of a broader evolution in therapeutic strategies targeting the immune system. Several key research avenues are shaping the future of this field.
A major trend is the development of combination therapies. The powerful immunostimulatory properties of TLR agonists are being harnessed in conjunction with other cancer treatments, including checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. mdpi.comnih.gov The rationale is that TLR agonists can help turn immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are more responsive to checkpoint blockade. aacrjournals.org The design of this compound for potential conjugation to PD-L1 antibodies is a direct reflection of this strategy, aiming to deliver the immune adjuvant and the checkpoint inhibitor to the same location. medchemexpress.com
Another critical research direction is improving the therapeutic index of immunomodulators by enhancing targeted delivery. Systemic administration of potent TLR agonists can lead to widespread, non-specific immune activation. nih.gov To mitigate this, researchers are exploring localized delivery mechanisms, such as direct intratumoral injection or conjugation to tumor-targeting antibodies, as seen with AXC-715 and SBT6050. medchemexpress.comtandfonline.commdpi.com This approach seeks to concentrate the immunomodulatory effect within the tumor microenvironment, maximizing efficacy while minimizing systemic exposure.
The role of TLR agonists as vaccine adjuvants continues to be a promising area of investigation for both infectious diseases and cancer. nih.govnih.gov By activating dendritic cells and augmenting T-cell responses, these agonists can significantly enhance the immune response to vaccine antigens. mdpi.com
Furthermore, the exploration of novel immunomodulatory pathways and molecules beyond traditional TLR agonists is expanding. This includes the study of immunomodulatory peptides, such as defensins and cathelicidins, which can stimulate or inhibit the immune system by targeting various immune cells. frontiersin.orgfrontiersin.org Research is also delving into alternative strategies like modulating host-pathogen interactions and using mesenchymal stem cells for their immunoregulatory properties. nih.govamegroups.org These emerging fields may eventually be integrated with established approaches like TLR activation to create more sophisticated and effective immunotherapies.
Q & A
Q. What is the molecular mechanism of AXC-715 hydrochloride as a TLR7/TLR8 dual agonist, and how does this relate to its application in antibody-adjuvant immunoconjugates?
this compound activates TLR7 and TLR8, which are pattern recognition receptors involved in innate immune responses. This dual agonism enhances dendritic cell maturation and cytokine production (e.g., IFN-α, IL-12), promoting adaptive immunity. Its integration into antibody-adjuvant immunoconjugates (e.g., PD-L1-targeted constructs) leverages this mechanism to enhance tumor-specific immune responses . Researchers should validate TLR specificity via competitive binding assays using selective inhibitors (e.g., TLR7-selective antagonists) and measure cytokine profiles via ELISA or multiplex assays.
Q. How should this compound be synthesized, stored, and handled to ensure stability and purity?
The compound has a CAS number 2479276-17-8 and a molecular weight of 420.81 g/mol. For storage, keep the powder at -20°C for up to one year; dissolved aliquots in DMSO (100 mM stock) should be stored at -20°C for six months. Purity (≥98%) can be verified via HPLC with UV detection at 254 nm. Avoid freeze-thaw cycles to prevent degradation .
Q. What experimental methodologies are recommended to assess the solubility and stability of this compound in biological assays?
this compound is soluble in DMSO (42.08 mg/mL). For in vitro assays, prepare working concentrations by diluting the stock in PBS or cell culture media (final DMSO ≤0.1%). Stability under physiological conditions (e.g., pH 7.4, 37°C) should be monitored over 24–48 hours using LC-MS to detect degradation products .
Advanced Research Questions
Q. How can researchers design antibody-adjuvant immunoconjugates incorporating this compound, and what critical parameters influence conjugation efficiency?
Conjugation typically involves linking AXC-715 to antibodies (e.g., anti-PD-L1) via cleavable linkers (e.g., sulfhydryl-reactive crosslinkers). Key parameters include:
- Molar ratio : Optimize antibody-to-adjuvant ratio (e.g., 1:5 to 1:10) to balance immunostimulation and antibody functionality.
- Linker stability : Assess linker cleavage kinetics under physiological conditions using size-exclusion chromatography.
- Biological validation : Test conjugates in co-culture assays (e.g., dendritic cells + T cells) to quantify IFN-γ secretion and cytotoxic T-cell activation .
Q. How should researchers address contradictory data regarding TLR7 vs. TLR8 activation by this compound in different cell models?
Contradictions may arise due to cell-type-specific receptor expression (e.g., monocytes express TLR8, while plasmacytoid dendritic cells express TLR7). To resolve this:
Q. What in vivo models are most suitable for evaluating the efficacy of this compound in cancer immunotherapy?
Syngeneic mouse models (e.g., MC38 colon carcinoma) or humanized PD-L1 transgenic models are preferred. Key endpoints include:
Q. How can researchers orthogonalize data to confirm TLR7/TLR8 specificity when using this compound in complex biological systems?
Combine multiple approaches:
- Competitive inhibition : Pre-treat cells with selective antagonists (e.g., IRS661 for TLR7, CU-CPT9a for TLR8).
- Gene expression profiling : Use RNA-seq to identify TLR7/8-dependent pathways (e.g., IRF7 for TLR7, NF-κB for TLR8).
- Surface plasmon resonance (SPR) : Measure direct binding affinity of AXC-715 to recombinant TLR7/8 ectodomains .
Q. What strategies are recommended for integrating this compound research with existing literature on TLR agonists in immunotherapy?
Conduct systematic reviews using databases like PubMed and Web of Science, focusing on keywords: "TLR7/8 agonist," "immunoconjugate," "PD-L1." Critically evaluate studies for:
- Dose-response relationships (compare EC50 values across agonists).
- Toxicity profiles (e.g., cytokine storm risks).
- Clinical translatability (e.g., phase I trial designs for similar compounds) .
Methodological Notes
- Data validation : Always include positive controls (e.g., imiquimod for TLR7, resiquimod for TLR8) and negative controls (vehicle-only treatments).
- Reproducibility : Document lot numbers of this compound and antibody batches, as variability in adjuvant conjugation can affect results.
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, particularly regarding cytokine release syndrome monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
